Cas no 2228014-37-5 ((1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol)

(1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol
- EN300-1862121
- 2228014-37-5
-
- インチ: 1S/C13H19NO2/c1-11(15)13-10-14(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13?/m1/s1
- InChIKey: RDPBSGJIEIFTMG-JTDNENJMSA-N
- ほほえんだ: O1CCN(CC2C=CC=CC=2)CC1[C@@H](C)O
計算された属性
- せいみつぶんしりょう: 221.141578849g/mol
- どういたいしつりょう: 221.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 32.7Ų
(1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1862121-2.5g |
(1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol |
2228014-37-5 | 2.5g |
$2155.0 | 2023-09-18 | ||
Enamine | EN300-1862121-0.5g |
(1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol |
2228014-37-5 | 0.5g |
$1056.0 | 2023-09-18 | ||
Enamine | EN300-1862121-1g |
(1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol |
2228014-37-5 | 1g |
$1100.0 | 2023-09-18 | ||
Enamine | EN300-1862121-10g |
(1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol |
2228014-37-5 | 10g |
$4729.0 | 2023-09-18 | ||
Enamine | EN300-1862121-10.0g |
(1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol |
2228014-37-5 | 10g |
$4729.0 | 2023-06-03 | ||
Enamine | EN300-1862121-5g |
(1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol |
2228014-37-5 | 5g |
$3189.0 | 2023-09-18 | ||
Enamine | EN300-1862121-0.1g |
(1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol |
2228014-37-5 | 0.1g |
$968.0 | 2023-09-18 | ||
Enamine | EN300-1862121-1.0g |
(1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol |
2228014-37-5 | 1g |
$1100.0 | 2023-06-03 | ||
Enamine | EN300-1862121-0.05g |
(1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol |
2228014-37-5 | 0.05g |
$924.0 | 2023-09-18 | ||
Enamine | EN300-1862121-0.25g |
(1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol |
2228014-37-5 | 0.25g |
$1012.0 | 2023-09-18 |
(1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol 関連文献
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
(1R)-1-(4-benzylmorpholin-2-yl)ethan-1-olに関する追加情報
Chemical Profile of (1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol (CAS No: 2228014-37-5)
CAS No 2228014-37-5 refers to a specific chemical compound known as (1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol, a molecule that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of morpholine derivatives, which are well-known for their broad spectrum of biological activities. The unique structural features of this molecule, particularly the presence of a chiral center at the (1R) configuration and the morpholine ring, make it a promising candidate for further investigation in medicinal chemistry.
The (1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol structure is characterized by an ethanol side chain attached to a morpholine ring, which is further substituted with a benzyl group at the 4-position. This arrangement not only contributes to the compound's solubility and bioavailability but also influences its interactions with biological targets. The chiral center at the (1R) configuration is particularly important, as it can lead to enantiomer-specific effects, which are critical in drug development to ensure efficacy and minimize side effects.
In recent years, there has been a growing interest in morpholine derivatives due to their potential applications in treating various diseases. The (1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol compound has been studied for its potential pharmacological properties, including its role as a modulator of enzyme activity and receptor binding. Preliminary studies suggest that this molecule may have therapeutic effects in areas such as central nervous system disorders, inflammation, and metabolic diseases.
One of the most exciting aspects of this compound is its potential in the development of novel therapeutics. Researchers have been exploring its interactions with various biological targets, including enzymes and receptors that are implicated in human diseases. For instance, studies have shown that (1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol may interact with enzymes involved in neurotransmitter synthesis and metabolism, which could make it a valuable tool in the treatment of neurological disorders.
The synthesis of (1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol is another area of active research. The chiral center at the (1R) configuration requires precise synthetic methodologies to ensure high enantiomeric purity. Advanced techniques such as asymmetric catalysis and chiral resolution have been employed to achieve this goal. These synthetic strategies not only enhance the yield and purity of the compound but also contribute to its overall pharmacological profile.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of (1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol. Molecular modeling studies have provided insights into its binding interactions with biological targets, helping researchers design more effective derivatives. These computational approaches are complemented by experimental validation, which includes spectroscopic techniques and biological assays to confirm the compound's activity.
The potential applications of (1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol extend beyond traditional pharmaceuticals. Its unique structural features make it a versatile scaffold for drug discovery, allowing chemists to modify its core structure while retaining its beneficial properties. This flexibility has led to the development of novel analogs with enhanced potency and selectivity.
In conclusion, (1R)-1-(4-benzylmorpholin-2-yl)ethan-1-ol (CAS No: 2228014-37-5) represents a significant advancement in pharmaceutical chemistry. Its complex structure, chiral center, and potential biological activities make it a valuable compound for further research. As our understanding of its pharmacological properties continues to grow, so too will its potential applications in treating human diseases. The ongoing research into this molecule underscores the importance of morpholine derivatives in modern drug development and highlights their promise as therapeutic agents.
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